molecular formula C14H8BrClFN3O3 B5559855 N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide

Cat. No.: B5559855
M. Wt: 400.58 g/mol
InChI Key: PUWJGPINQCNNTB-CNHKJKLMSA-N
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Description

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H8BrClFN3O3 and its molecular weight is 400.58 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide is 398.94216 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Heterocyclic Oriented Synthesis

N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide and similar compounds are valuable in heterocyclic oriented synthesis. One study describes the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a building block for synthesizing various condensed nitrogenous cycles, like benzimidazoles and benzotriazoles, which are significant in drug discovery (Křupková et al., 2013).

Fluorogenic and Chromogenic Reagent in Pharmaceutical Analysis

Another research application involves the use of structurally similar compounds as fluorogenic and chromogenic reagents. A review highlights the application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, for the spectrophotometric and spectrofluorimetric determination of pharmaceutical amines (Elbashir et al., 2011).

Photoregulated Release of Anticancer Drugs

A study demonstrates the use of a nitrobenzyl linkage, similar to that in N'-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide, for the photoregulated release of anticancer drugs from gold nanoparticles. This technique allows for controlled release upon UV irradiation, making it a promising approach in targeted cancer therapy (Agasti et al., 2009).

Use in Polymer and Materials Science

Nitrobenzyl derivatives are used in polymer and materials science. A study discusses the o-nitrobenzyl group's utilization in the synthesis of photodegradable hydrogels and photocleavable bioconjugates, demonstrating its versatility in materials science applications (Zhao et al., 2012).

Antibacterial and Antimicrobial Activity

Similar compounds exhibit antibacterial and antifungal properties. For instance, a series of halo-substituted aroylhydrazones, closely related in structure, have shown effective antibacterial activity against various bacterial strains and fungal species (Zhang et al., 2007).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

As with any chemical compound, handling N’-(5-bromo-2-fluorobenzylidene)-2-chloro-4-nitrobenzohydrazide should be done with appropriate safety precautions . The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on these compounds could include exploring their potential uses in various fields, such as medicinal chemistry or materials science . Further studies could also investigate the effects of different substituents on the compound’s properties and reactivity .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClFN3O3/c15-9-1-4-13(17)8(5-9)7-18-19-14(21)11-3-2-10(20(22)23)6-12(11)16/h1-7H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWJGPINQCNNTB-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN=CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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